molecular formula C11H17N3O6 B1200932 n-Ribosylhistidine CAS No. 98379-91-0

n-Ribosylhistidine

Cat. No. B1200932
CAS RN: 98379-91-0
M. Wt: 287.27 g/mol
InChI Key: TTYCFBAOLXCFAB-VAPHQMJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ribosylhistidine, also known as his-R, belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Ribosylhistidine is soluble (in water) and a moderately acidic compound (based on its pKa). N-Ribosylhistidine has been detected in multiple biofluids, such as urine and blood. N-Ribosylhistidine has been linked to the inborn metabolic disorders including histidinemia.
N-Ribosylhistidine is a glyco-amino acid.

Scientific Research Applications

Biosynthetic Incorporation in Proteins

n-Ribosylhistidine plays a critical role in protein functions. Its biosynthetic incorporation into proteins is valuable for probing protein structure and function. This incorporation is particularly significant in understanding protein stability as influenced by histidine, such as in the pathogenesis of anthrax toxin. Fluorinated amino acids like fluorohistidine, which can be biosynthetically incorporated into proteins, have been instrumental in this research, offering insights into protein conformation changes (Eichler et al., 2005).

Formation in Histidinemia

n-Ribosylhistidine formation in histidinemia, a genetic disorder, has been explored in research. Studies suggest it forms through the catalytic action of enzymes like NAD(P)+ nucleosidase, highlighting its potential significance in understanding metabolic disorders (Imamura, Watanabe, & Wada, 1985).

Role in Protein Stability

Research has shown that histidine tags (His-tags) can impact the stability and function of recombinant proteins. These His-tags, which can include n-Ribosylhistidine, are used in protein isolation and their effect on protein thermal stability has been a subject of study, yielding insights into protein engineering (Booth et al., 2018).

properties

CAS RN

98379-91-0

Product Name

n-Ribosylhistidine

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

IUPAC Name

(2S)-2-amino-3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]propanoic acid

InChI

InChI=1S/C11H17N3O6/c12-6(11(18)19)1-5-2-14(4-13-5)10-9(17)8(16)7(3-15)20-10/h2,4,6-10,15-17H,1,3,12H2,(H,18,19)/t6-,7+,8+,9+,10+/m0/s1

InChI Key

TTYCFBAOLXCFAB-VAPHQMJDSA-N

Isomeric SMILES

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C[C@@H](C(=O)O)N

SMILES

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N

Canonical SMILES

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(C(=O)O)N

Other CAS RN

98379-91-0

physical_description

Solid

synonyms

His-R
N(tau)-ribosylhistidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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